

# CKI $\alpha$ degradation pathway by BTX161

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## Compound of Interest

Compound Name: BTX161

Cat. No.: B8223670

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An In-depth Technical Guide on the CKI $\alpha$  Degradation Pathway by **BTX161**

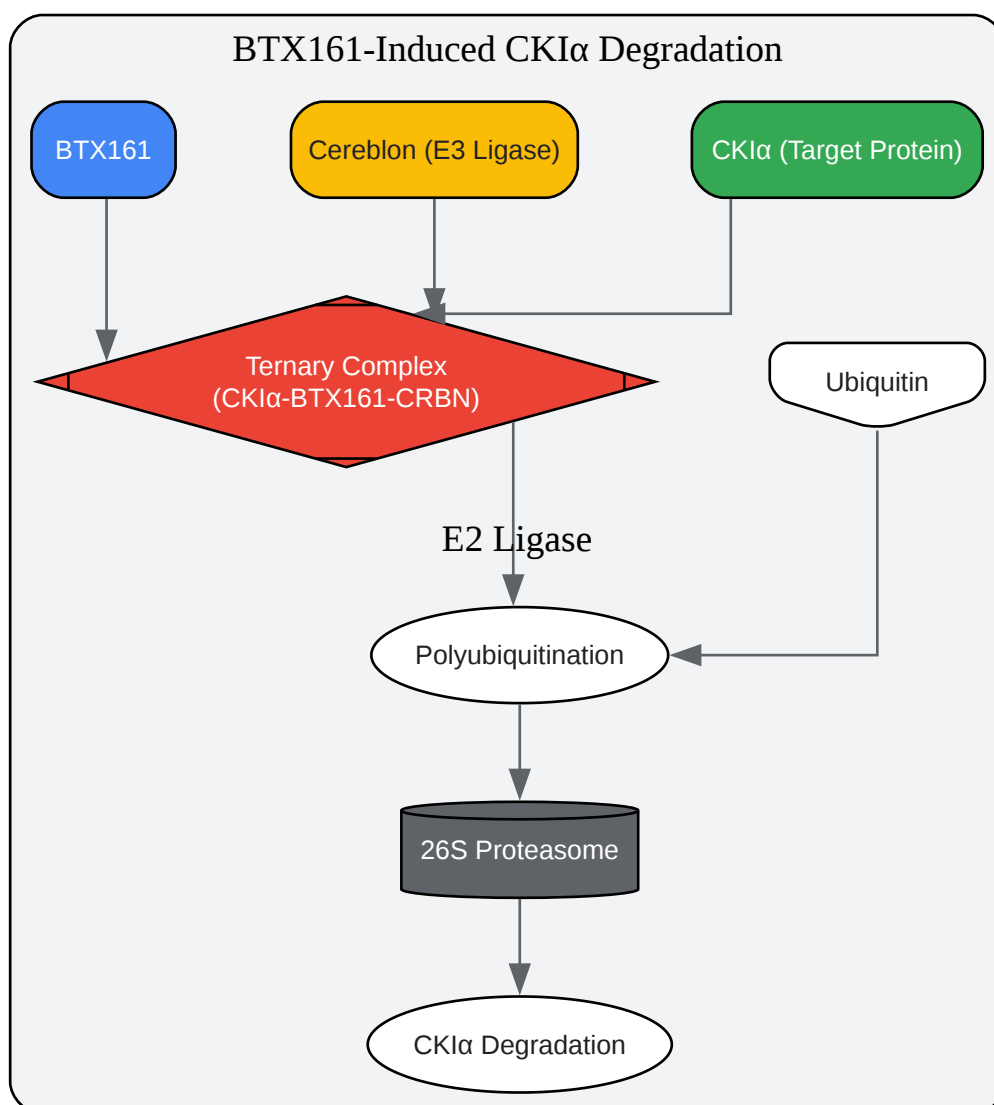
For Researchers, Scientists, and Drug Development Professionals

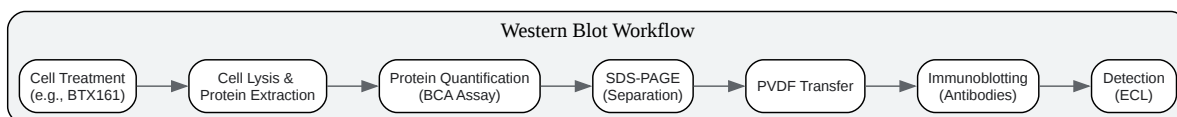
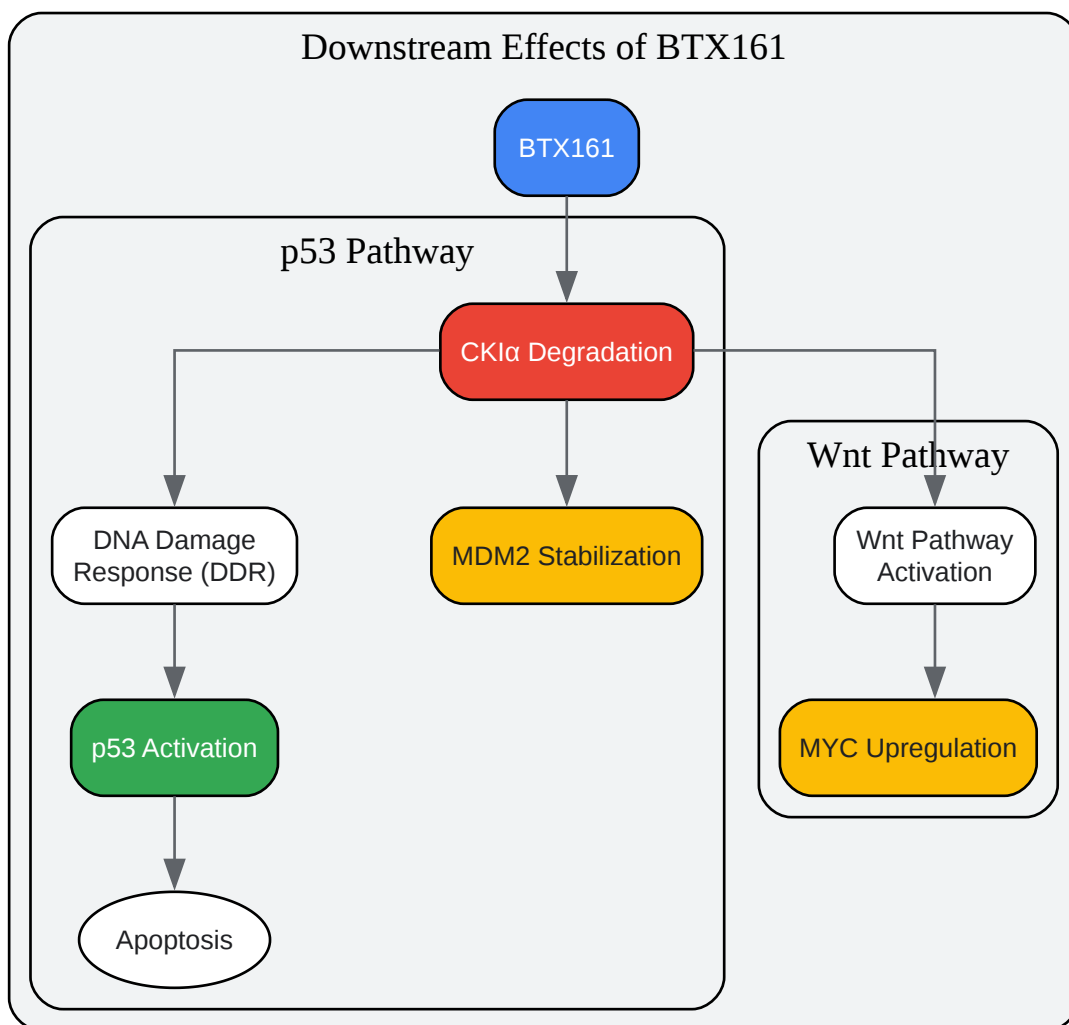
## Abstract

**BTX161** is a novel thalidomide analog engineered as a potent and selective degrader of Casein Kinase 1 $\alpha$  (CKI $\alpha$ ).<sup>[1][2]</sup> Functioning as a protein homeostatic modulator, **BTX161** hijacks the ubiquitin-proteasome system to induce the targeted degradation of CKI $\alpha$ , a critical regulator of p53 and Wnt signaling pathways. This targeted protein degradation offers a promising therapeutic strategy, particularly in hematological malignancies like Acute Myeloid Leukemia (AML), where CKI $\alpha$  plays a significant role.<sup>[3]</sup> This document provides a detailed overview of the molecular mechanism of **BTX161**, a summary of its effects based on preclinical data, and the experimental protocols used to elucidate its pathway.

## Core Mechanism of Action: CKI $\alpha$ Degradation

**BTX161** operates as a "molecular glue," inducing the proximity of CKI $\alpha$  to the E3 ubiquitin ligase cereblon (CRBN).<sup>[3]</sup> As a thalidomide analog, **BTX161** binds to CRBN, and its structure allows it to simultaneously recruit CKI $\alpha$ . This formation of a ternary complex (**BTX161**-CRBN-CKI $\alpha$ ) facilitates the polyubiquitination of CKI $\alpha$ . The ubiquitin-tagged CKI $\alpha$  is then recognized and degraded by the 26S proteasome. This mechanism is more effective at mediating CKI $\alpha$  degradation in human AML cells than lenalidomide, a first-generation immunomodulatory drug.<sup>[2][3]</sup>





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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. BTX161 | TargetMol [targetmol.com]
- 3. Small Molecules Co-targeting CKI $\alpha$  and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
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